molecular formula C11H15NO5 B114828 (S)-methocarbamol CAS No. 108914-10-9

(S)-methocarbamol

Cat. No. B114828
M. Wt: 241.24 g/mol
InChI Key: GNXFOGHNGIVQEH-QMMMGPOBSA-N
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Description

(S)-methocarbamol is a drug that belongs to the class of muscle relaxants. It is used for the treatment of muscle spasms and pain. The drug is a racemic mixture of two enantiomers, (S)-methocarbamol and (R)-methocarbamol. In

Scientific Research Applications

Use in Orthopedics

Methocarbamol has been effectively used as a skeletal muscle relaxant in orthopedic conditions. Studies have shown its efficacy in treating severe neurological disorders and skeletal muscle spasm states. It has been particularly useful in conditions like herniated lumbar and cervical disks causing painful muscular spasms (Lewis, 1959), (Forsyth, 1958).

Efficacy as a Muscle Relaxant

Research has highlighted the safety and efficacy of Methocarbamol as a muscle relaxant with analgesic action. It's been effective as a supplement to exercise regimens and physiotherapy in easing discomfort associated with acute musculoskeletal disorders (Jung & Chae, 2019).

Molecular Mechanisms of Action

Studies have explored methocarbamol's influence on neuromuscular transmission and its impact on muscle force and voltage-gated Na+ channels. This provides insights into the molecular mechanisms underlying its muscle relaxant properties (Zhang et al., 2020).

Pharmacological Effect and Clinical Use

Methocarbamol's role extends to various conditions like articular muscle sprain, lumbar muscle spain, Sciatica, hypertrophic spondylitis, and rheumatoid arthritis. It has also been used in cosmetic surgery for postoperative pain control (Jiaxiang, 2011).

Application in Tablet Formulation

Research on Methocarbamol has shifted towards the formulation of fast dissolving and disintegrating tablets. Studies have investigated the effect of various disintegrants on the release of the drug from tablets, contributing to advancements in pharmaceutical formulations (Latha & Babu, 2017).

Impact on Hospital Length of Stay

In trauma patients with closed rib fractures, methocarbamol usage has been associated with a decrease in the length of hospital stay, indicating its role in improving patient recovery times (Patanwala et al., 2017).

Analytical Methods for Determination

Advancements in analytical methods for determining methocarbamol in various forms have been made, such as UV spectrometric methods for estimating methocarbamol in bulk and formulations (Meher & Mamillapalli, 2013).

Interaction with Other Substances

properties

IUPAC Name

[(2S)-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXFOGHNGIVQEH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(COC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC[C@@H](COC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methocarbamol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
E Souri, M Sharifzadeh, H Farsam… - Journal of pharmacy …, 1999 - Wiley Online Library
Documented studies support the emerging idea that drug enantiomers could have different pharmacological activity. Our bibliographical data have shown that so far no report has been …
Number of citations: 24 onlinelibrary.wiley.com
S Alessi-Severini, F Jamali, RT Coutts… - Analytical Profiles of Drug …, 1994 - Elsevier
… Nevertheless, S-methocarbamol is predominant in human plasma after oral administration of a 2 g dose of the racemate. Two known poor metabolizers of debrisoquine were observed …
Number of citations: 3 www.sciencedirect.com
S Alessi-Severini, RT Coutts, F Jamali… - … of Chromatography B …, 1992 - Elsevier
Methocarbamol enantiomers in rat and human plasma were quantified using a stereospecific high-performance liquid chromatographic method. Racemic methocarbamol and internal …
Number of citations: 43 www.sciencedirect.com
AA Bredikhin, ZA Bredikhina, DV Zakharychev… - Tetrahedron …, 2007 - Elsevier
The muscle relaxant methocarbamol 2 and tranquilizer mephenoxalone 3, as well as intermediate cyclic carbonate 4, have been prepared in enantiopure form by starting from …
Number of citations: 30 www.sciencedirect.com
S Alessi-Severini - 1993 - era.library.ualberta.ca
… S-methocarbamol was generally predominant in plasma with significantly lower plasma … Similar to the situation with the animal model, S-methocarbamol was predominant in plasma, …
Number of citations: 3 era.library.ualberta.ca
JK Elenbaas - American Journal of Hospital Pharmacy, 1980 - academic.oup.com
A critical examination of the literature on centrally acting, orally administered skeletal muscle relaxants (SMRs) is presented. The available comparative clinical studies are reviewed, …
Number of citations: 123 academic.oup.com
JR Stanko - CRANIO®, 1990 - Taylor & Francis
The presence of acute or chronic muscle pain and muscle spasm is a common finding in the treatment of craniomandibular disorders. A review of the literature on the centrally acting …
Number of citations: 45 www.tandfonline.com
M Adamczyk, JR Fishpaugh… - Therapeutic drug …, 1994 - journals.lww.com
Methods for the quantitative determination of amitriptyline and nortriptyline by fluorescence polarization immunoassay (FPIA) is described. One immunoassay allows for the accurate …
Number of citations: 11 journals.lww.com
D Oleszko-Yale, C Bousquet, J Vallée - Médecine, 2016 - jle.com
John Libbey Eurotext - Médecine - Acute low back pain - What is the treatement choice of the GPs after the withdrawl of tetrazepam in Europe John Libbey Eurotext Home Bookstore …
Number of citations: 2 www.jle.com

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